3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Physicochemical profiling CNS drug discovery ADME prediction

This 3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one is a strategic research scaffold. The N3-benzyl and 4-fluorophenyl pharmacophore mimics advanced GARFTase inhibitors (e.g., AGF309) with low nanomolar FR-selectivity. Its LogP (~3.5) outperforms allyl analogs for CNS-penetrant kinase inhibitor design (EGFR/VEGFR-2). The 2-sulfanyl handle enables on-demand bioconjugation for target-engagement studies. Secure batch-certified (NMR/HPLC) material to ensure SAR reproducibility across your probe synthesis campaigns.

Molecular Formula C19H13FN2OS2
Molecular Weight 368.44
CAS No. 565180-46-3
Cat. No. B2638681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS565180-46-3
Molecular FormulaC19H13FN2OS2
Molecular Weight368.44
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=C(C=C4)F
InChIInChI=1S/C19H13FN2OS2/c20-14-8-6-13(7-9-14)15-11-25-17-16(15)18(23)22(19(24)21-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,24)
InChIKeyGIBMOLJCTBTRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5-(4-fluorophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4-one: A Research-Grade Thienopyrimidine Scaffold for Targeted Lead Optimization


3-Benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 565180-46-3) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, characterized by a 4-fluorophenyl ring at position 5, a benzyl moiety on the N3 nitrogen, and a sulfanyl group at position 2 . Commercial sources offer this compound at research-grade purity (typically ≥95%), accompanied by batch-specific analytical certificates (e.g., NMR, HPLC, GC) that ensure reproducibility in biological assays . The thieno[2,3-d]pyrimidine core is recognized for its versatility in medicinal chemistry, particularly in the design of kinase inhibitors, antifolates, and ion-channel modulators [1].

Why Substituting a Generic Thienopyrimidine Analog Risks Compromising Biological Activity in Structure-Activity Relationship (SAR) Studies


Substituting 3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with a close analog—such as the N3-unsubstituted derivative, the N3-allyl analog (CAS 307341-18-0), or the 6-methyl-3-phenyl variant—can drastically alter target engagement and pharmacokinetic profile . In a series of targeted thieno[2,3-d]pyrimidines evaluated as folate receptor (FR)-selective antitumor agents, compounds bearing fluorinated phenyl side chains (e.g., AGF309, AGF304) demonstrated potent growth inhibition of FRα-expressing KB tumor cells (IC₅₀ = 5.27 nM and 7.19 nM) and of FR-expressing CHO cell lines (IC₅₀ = 0.48–2.27 nM), while showing negligible activity toward the ubiquitously expressed reduced folate carrier (RFC) [1]. The N3-benzyl and 4-fluorophenyl substituents in the title compound create a unique combination of steric and electronic features that cannot be replicated by generic alternatives, making precise structure confirmation essential before initiating SAR campaigns.

Quantitative Differentiation Evidence: 3-Benzyl-5-(4-fluorophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4-one vs. Closest Analogs


Increased Lipophilicity and Predicted CNS Penetration versus N3-Allyl and N3-Unsubstituted Analogs

The target compound exhibits a higher predicted octanol-water partition coefficient (LogP) due to its N3-benzyl group, which enhances membrane permeability in silico compared to both the N3-unsubstituted analog (5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, CAS 35978-37-1) and the N3-allyl analog (CAS 307341-18-0) . In SwissADME simulations, the benzyl derivative shows a consensus LogP of approximately 3.5, whereas the allyl analog exhibits a consensus LogP of approximately 2.8 . The quantified difference of ~0.7 LogP units corresponds to an approximately 5-fold increase in partitioning into lipid bilayers, which is relevant for targets located in the central nervous system or intracellular compartments [1].

Physicochemical profiling CNS drug discovery ADME prediction

High Assay-Ready Purity with Traceable Batch Analysis Confirmed by Independent Pharmacopoeia-Qualified Methods

Bidepharm supplies this compound at a standard purity of ≥95%, supported by lot-specific NMR, HPLC, and GC analyses . In contrast, several suppliers of the N3-allyl analog and the unsubstituted derivative do not routinely provide certificates of analysis, with purity often specified only as "≥90%" or not disclosed . For assay reproducibility, a 5% purity difference can translate into a 5% or greater variation in IC₅₀ determinations, particularly in low-nanomolar potency ranges reported for thieno[2,3-d]pyrimidine antifolates [1].

Analytical quality control Reproducibility Procurement assurance

Structurally Determinant for Folate Receptor Alpha Selectivity: The 4-Fluorophenyl and N3-Benzyl Pharmacophoric Contribution

SAR studies on 6-substituted thieno[2,3-d]pyrimidines demonstrate that fluorination of the phenyl side chain (as in AGF309 and AGF304) yields IC₅₀ values of 0.48–2.27 nM against FRα- and FRβ-expressing CHO cells, while retaining nominal activity against RFC-expressing cells [1]. Although the target compound bears a 2-sulfanyl group rather than the 6-substitution pattern of AGF309/304, its 4-fluorophenyl and N3-benzyl substituents are predicted by molecular docking to occupy the hydrophobic pocket that confers FR selectivity, a feature absent in the N3-unsubstituted and N3-allyl analogs [2].

Folate receptor targeting Antitumor selectivity Medicinal chemistry

Solid Reproducibility and Scalability: Gram-Quantity Delivery with Verified Lot Consistency

Santa Cruz Biotechnology offers this compound in 5 g quantities, and Bidepharm provides multi-gram lots with individual batch analysis, demonstrating reliable large-scale synthesis . In contrast, the N3-allyl analog is typically supplied in milligram quantities (50–100 mg) with limited scale-up capability . The ability to purchase gram quantities with verified purity supports repeat-dose in vivo pharmacology or crystallization studies that demand larger compound amounts.

Process chemistry Scale-up Procurement reliability

Best Research and Industrial Application Scenarios for 3-Benzyl-5-(4-fluorophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4-one


Targeted Antifolate Drug Discovery Against FR-Overexpressing Tumors

The 4-fluorophenyl and N3-benzyl pharmacophoric features make this compound an ideal scaffold for designing novel glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors with FR selectivity, as evidenced by the potent in vitro activity of fluorinated thieno[2,3-d]pyrimidines AGF309 and AGF304 (IC₅₀ 0.48–7.19 nM in FR-expressing cell lines) [1]. Researchers can use this compound as a core intermediate for installing bridge-length variations and side-chain modifications to improve therapeutic index.

CNS-Penetrant Kinase Inhibitor Lead Generation

With a predicted LogP of ~3.5, superior to the N3-allyl analog (LogP ~2.8) , this benzyl derivative is a more suitable template for developing brain-permeable inhibitors targeting kinases such as EGFR or VEGFR-2 that are implicated in glioblastoma or brain metastases. The thieno[2,3-d]pyrimidine core has demonstrated VEGFR-2 inhibition with IC₅₀ values down to 73 nM in closely related analogs [2].

Chemical Biology Tool for Profiling Sulfhydryl-Dependent Protein Interactions

The 2-sulfanyl group provides a reactive handle for covalent modification or conjugation to fluorescent probes and affinity resins, enabling pull-down experiments and target-engagement studies. The gram-scale availability with batch analysis ensures that successive probe synthesis campaigns use identical compound quality, a logistical advantage over analogs limited to milligram supply .

Pharmacophore Validation in Menin-MLL Interaction Inhibitor Programs

Patent literature identifies the 4-fluorophenyl and hydrophobic N3 substituent as critical for disrupting menin-MLL protein–protein interactions [3]. This compound can serve as a reference standard for validating docking models and SAR hypotheses before investing in de novo synthesis of more complex analogs.

Quote Request

Request a Quote for 3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.